molecular formula C19H15N3OS B11663366 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B11663366
M. Wt: 333.4 g/mol
InChI Key: HYKRSPKKQWNLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring attached to a carboxamide group, and an imidazo[1,2-a]pyridine core substituted with a methyl and phenyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The resulting imidazo[1,2-a]pyridine is then subjected to further functionalization to introduce the methyl and phenyl groups.

The thiophene-2-carboxamide moiety can be synthesized separately through the reaction of thiophene-2-carboxylic acid with an amine, followed by coupling with the imidazo[1,2-a]pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
  • N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide

Uniqueness

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or improve its stability and solubility compared to similar compounds.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C19H15N3OS/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)

InChI Key

HYKRSPKKQWNLOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.